2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine
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Overview
Description
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE is a heterocyclic compound that contains both an oxazole and a pyridine ring. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethylated oxazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often involves inhibition of key enzymes or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(TRIFLUOROMETHYL)-OXAZOLO[4,5-B]PYRIDINE
- 2-(TRIFLUOROMETHYL)-THIAZOLO[4,5-C]PYRIDINE
- 2-(TRIFLUOROMETHYL)-IMIDAZOLO[4,5-C]PYRIDINE
Uniqueness
2-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDRO[1,3]OXAZOLO[4,5-C]PYRIDINE is unique due to its combination of an oxazole and pyridine ring with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, such as enhanced stability and activity, compared to other similar compounds .
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-12-4-3-11-2-1-5(4)13-6/h11H,1-3H2 |
InChI Key |
UTLJCIDPIJTZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OC(=N2)C(F)(F)F |
Origin of Product |
United States |
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